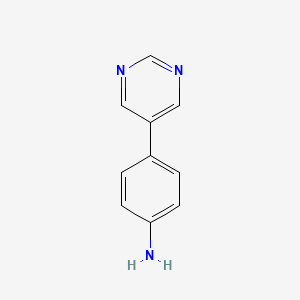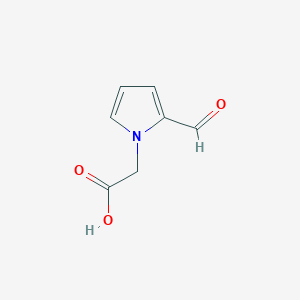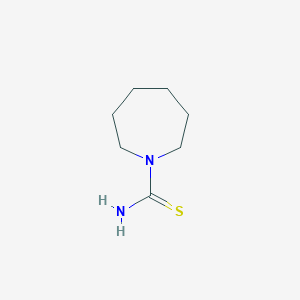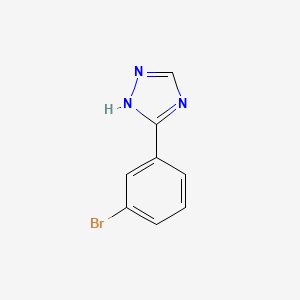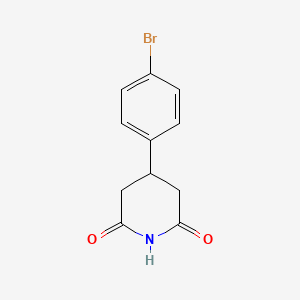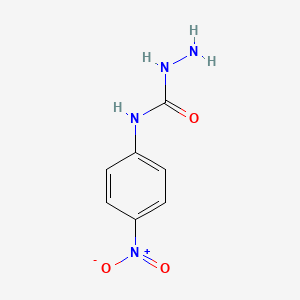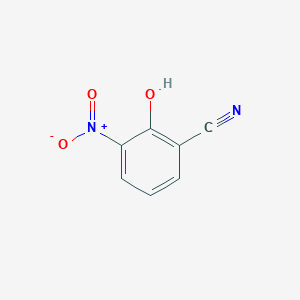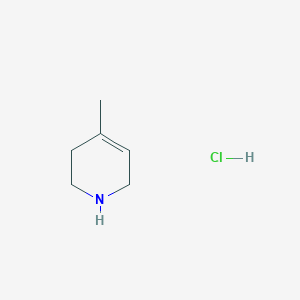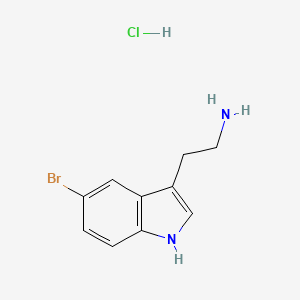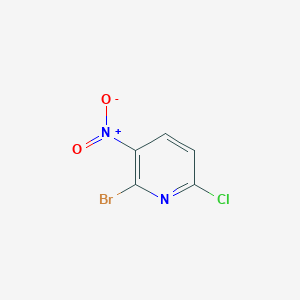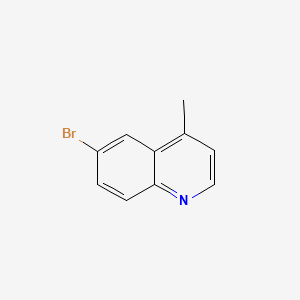
6-Bromo-4-methylquinoline
Descripción general
Descripción
6-Bromo-4-methylquinoline is a chemical compound with the empirical formula C10H8BrN . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .
Synthesis Analysis
The synthesis of this compound involves a condensation between -keto esters and 4-bromoaniline and the cyclization of the resulting anilides into 6-bromoquinolin-2(1H)-one, otherwise known as the Knorr reaction .Molecular Structure Analysis
The molecular weight of this compound is 222.08 g/mol . The SMILES string representation isCC1=CC=NC2=C1C=C(Br)C=C2 . Physical And Chemical Properties Analysis
This compound is a solid substance . It has a molecular weight of 222.08 g/mol . The exact mass is 220.98401 g/mol .Aplicaciones Científicas De Investigación
Synthesis and Chemistry
6-Bromo-4-methylquinoline serves as a crucial starting material and intermediate in various chemical syntheses. Notably, it is used in the Knorr Synthesis of 6-Bromo-4-methylquinolin-2(1H)-one, a process that involves the condensation of β-keto esters with 4-bromoaniline, followed by the cyclization of the resulting anilides. This synthesis plays a significant role in the preparation of compounds for infectious disease research (Wlodarczyk et al., 2011).
Biological and Pharmacological Research
This compound derivatives have been synthesized for their potential pharmacological activities, such as anti-inflammatory, analgesic, and anti-bacterial effects. For example, certain 6-bromoquinazolinone derivatives are known for these properties and have been synthesized for further pharmacological studies (Ch. Rajveer et al., 2010).
Fluorescent Probes in Biological Applications
The compound is also used in the development of fluorescent probes for biological applications. For instance, fluorescent probes have been produced by quaternization of 6-methylquinoline, a similar compound, with various halogens for chloride sensing in biological systems. These probes show high sensitivity and have potential applications in biological chloride determination (Geddes et al., 2001).
Antimicrobial and Antiangiogenic Effects
Research has also been conducted on the antimicrobial and antiangiogenic effects of quinoline derivatives. 6-Bromoquinoline derivatives have been evaluated for their potential in inhibiting microbial growth and angiogenesis, an important process in cancer research and treatment (Mabeta et al., 2009).
Photolabile Protecting Group
This compound and its derivatives have also been explored as photolabile protecting groups, especially in the field of photochemistry. These compounds exhibit significant sensitivity to multiphoton excitation, making them useful in the controlled release of biologically active molecules (Fedoryak & Dore, 2002).
Safety and Hazards
Mecanismo De Acción
Target of Action
This compound is part of a collection of unique chemicals provided to early discovery researchers
Mode of Action
The interaction of this compound with its targets, and any resulting changes, are areas of ongoing research .
Biochemical Pathways
As a quinoline derivative, it may potentially interact with various biochemical pathways, but further studies are required to confirm this .
Pharmacokinetics
These properties are crucial for understanding the compound’s bioavailability, which is a key factor in its potential as a therapeutic agent .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound . .
Propiedades
IUPAC Name |
6-bromo-4-methylquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrN/c1-7-4-5-12-10-3-2-8(11)6-9(7)10/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBZQSJLYRMZRSZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=C(C=CC2=NC=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90499681 | |
| Record name | 6-Bromo-4-methylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90499681 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
41037-28-9 | |
| Record name | 6-Bromo-4-methylquinoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=41037-28-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Bromo-4-methylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90499681 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-bromo-4-methylquinoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

